18alpha-Glycyrrhetinic acid

Catalog No.
S573256
CAS No.
1449-05-4
M.F
C30H46O4
M. Wt
470.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
18alpha-Glycyrrhetinic acid

CAS Number

1449-05-4

Product Name

18alpha-Glycyrrhetinic acid

IUPAC Name

(2R,4aS,6aR,6aS,6bR,8aR,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

InChI

InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21-,22?,23+,26+,27+,28-,29+,30+/m0/s1

InChI Key

MPDGHEJMBKOTSU-JNYFVOPZSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Synonyms

12, Po, Acid, Glycyrrhetic, Acid, Glycyrrhetinic, Acid, Rhetinic, Acid, Uralenic, Arthrodont, Enoxolone, Glyciram, Glycyram, Glycyrrhetic Acid, Glycyrrhetinic Acid, Jintan, Po 12, Rhetinic Acid, Uralenic Acid

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O

The exact mass of the compound 18alpha-Glycyrrhetinic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35350. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Pentacyclic Triterpenes - Supplementary Records. It belongs to the ontological category of triterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]. However, this does not mean our product can be used or applied in the same or a similar way.

18alpha-Glycyrrhetinic acid (18α-GA) is a highly specific, pharmacologically active pentacyclic triterpenoid and the minor C-18 epimer of glycyrrhetinic acid. Unlike the naturally abundant 18β-epimer found in standard licorice root extracts, 18α-GA features a trans D/E ring junction that fundamentally alters its three-dimensional conformation, solubility profile, and receptor binding affinity [1]. In industrial and advanced pharmaceutical procurement, 18α-GA is prioritized as a premium precursor for specialized hepatoprotective salts and as a selective enzyme inhibitor. Its distinct stereochemistry provides a crucial baseline for applications requiring precise metabolic modulation without the severe mineralocorticoid side effects associated with generic glycyrrhetinic acid mixtures [2].

Procuring generic 'glycyrrhetinic acid' almost exclusively yields the 18β-epimer (CAS 471-53-4), which is structurally and functionally non-interchangeable with 18α-GA in precision applications. The 18β-epimer is a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) in the kidney, a mechanism that directly induces pseudohyperaldosteronism—characterized by severe dose-limiting sodium retention and hypokalemia [1]. Substituting 18β-GA into formulations intended for 18α-GA will cause the final product to fail in vivo safety and toxicity benchmarks. Furthermore, the synthesis of advanced hepatoprotective therapeutics, such as magnesium isoglycyrrhizinate, strictly requires the trans D/E ring configuration of the 18α-epimer to achieve the correct salt solubility and receptor fit; generic 18β-GA cannot be used as a drop-in synthetic precursor [2].

Precursor Suitability for Hepatoprotective Salt Synthesis

When selecting a precursor for clinical-grade hepatoprotective salts, the stereochemistry of the starting material is non-negotiable. 18α-GA serves as the exclusive stereoisomeric core for synthesizing magnesium isoglycyrrhizinate (MgIG), a therapeutic agent proven to significantly alleviate oxaliplatin-induced transaminase elevation and hepatic pathological damage [1]. Attempting to use the more common 18β-GA results in standard salts that carry a substantially higher risk of mineralocorticoid toxicity and exhibit altered, sub-optimal solubility profiles.

Evidence DimensionSuitability for clinical-grade hepatoprotective salt formulation
Target Compound Data18α-GA (Exclusive stereoisomeric core for Magnesium Isoglycyrrhizinate, MgIG)
Comparator Or Baseline18β-GA (Unsuitable for MgIG synthesis; yields higher-toxicity standard salts)
Quantified Difference18α-GA salts (MgIG) successfully alleviate oxaliplatin-induced transaminase elevation, whereas 18β-GA formulations carry a high risk of mineralocorticoid toxicity.
ConditionsIn vivo models of oxaliplatin-induced liver injury and clinical formulation workflows

Procurement of the exact 18α-epimer is an absolute structural prerequisite for manufacturing MgIG and related advanced hepatoprotective APIs.

Enzyme Selectivity in Mainstream Pharmacological Workflows

In metabolic syndrome drug discovery, avoiding off-target renal effects is a primary procurement driver. Head-to-head homogeneous time-resolved fluorescence (HTRF) assays demonstrate that 18α-GA selectively inhibits human 11β-HSD1 (IC50 = 532.1 nM) while showing minimal activity against 11β-HSD2 [1]. Conversely, the 18β-GA comparator acts as a potent, non-selective inhibitor that strongly suppresses 11β-HSD2 (IC50 = 674.5 nM in humans, 79.7 nM in mice), leading to severe downstream toxicity.

Evidence DimensionInhibition of human 11β-HSD isozymes (IC50)
Target Compound Data18α-GA: IC50 = 532.1 nM (11β-HSD1); minimal 11β-HSD2 inhibition
Comparator Or Baseline18β-GA: IC50 = 674.5 nM for human 11β-HSD2 (and 79.7 nM in mouse 11β-HSD2)
Quantified Difference18α-GA demonstrates selective inhibition of 11β-HSD1, whereas 18β-GA acts as a potent, non-selective inhibitor that strongly suppresses 11β-HSD2.
ConditionsHomogeneous time-resolved fluorescence (HTRF) assays on human and mouse 11β-HSD1 and 11β-HSD2 lysates

Selecting the 18α-epimer ensures selective 11β-HSD1 inhibition for metabolic syndrome research, avoiding the confounding mineralocorticoid effects of the 18β-epimer.

Formulation Safety and Off-Target Toxicity Avoidance

For downstream in vivo formulations, the purity and epimeric identity of glycyrrhetinic acid directly dictate the safety profile of the final product. Formulations relying on 18β-GA consistently induce pseudohyperaldosteronism—characterized by dose-limiting sodium retention and potassium loss—due to the blockade of renal 11β-HSD2 [1]. Procuring highly pure 18α-GA bypasses this pathway entirely, allowing the resulting formulations to pass strict in vivo safety benchmarks for long-term administration.

Evidence DimensionInduction of pseudohyperaldosteronism (renal 11β-HSD2 blockade)
Target Compound Data18α-GA: Bypasses renal 11β-HSD2 blockade, maintaining electrolyte balance
Comparator Or Baseline18β-GA: Induces severe sodium retention and potassium loss
Quantified Difference18α-GA formulations pass in vivo safety benchmarks for long-term administration, whereas 18β-GA triggers dose-limiting pseudohyperaldosteronism.
ConditionsIn vivo systemic administration and clinical safety evaluations

For downstream in vivo or clinical formulations, procuring highly pure 18α-GA is critical to pass safety and toxicity screening benchmarks that 18β-GA routinely fails.

Synthesis of Advanced Hepatoprotective APIs

18α-GA is the mandatory starting material for synthesizing magnesium isoglycyrrhizinate (MgIG) and related 18α-salts used to treat drug-induced liver injury and chemotherapy hepatotoxicity. Its specific stereochemistry ensures the correct formulation solubility and avoids the toxicity of standard 18β-salts[1].

Development of 11β-HSD1 Selective Inhibitors

Due to its specific receptor binding profile, 18α-GA is the preferred baseline compound for developing targeted therapeutics for metabolic syndrome, obesity, and type 2 diabetes, where 11β-HSD2 inhibition must be strictly avoided to prevent cardiovascular complications[2].

Formulation of Low-Toxicity Anti-Inflammatory Agents

In pharmacological workflows requiring long-term dosing, 18α-GA is selected over generic licorice extracts to formulate anti-inflammatory treatments that bypass the dose-limiting pseudohyperaldosteronism typical of the 18β-epimer [3].

Physical Description

Solid

XLogP3

6.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

470.33960994 g/mol

Monoisotopic Mass

470.33960994 g/mol

Heavy Atom Count

34

Melting Point

330 - 335 °C

UNII

X6NYL2CP2E

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Enoxolone is a pentacyclic triterpenoid aglycone metabolite of glycyrrhizin, which is a product of the plant Glycyrrhiza glabra (licorice), with potential expectorant, and gastrokinetic activities. After administration, enoxolone inhibits the metabolism of prostaglandins by both 15-hydroxyprostaglandin dehydrogenase [NAD(+)] and prostaglandin reductase 2. Therefore, this agent potentiates the activity of prostaglandin E2 and F2alpha, which inhibits gastric secretion while stimulating pancreatic secretion and the secretion of intestinal and respiratory mucus, leading to increased intestinal motility and antitussive effects. Additionally, this agent inhibits 11 beta-hydroxysteroid dehydrogenase and other enzymes involved in the conversion of cortisol to cortisone in the kidneys.

MeSH Pharmacological Classification

Anti-Inflammatory Agents

ATC Code

D - Dermatologicals
D03 - Preparations for treatment of wounds and ulcers
D03A - Cicatrizants
D03AX - Other cicatrizants
D03AX10 - Enoxolone

Pictograms

Irritant

Irritant

Other CAS

1449-05-4

Wikipedia

Enoxolone

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

Olean-12-en-29-oic acid, 3-hydroxy-11-oxo-, (3.beta.,20.beta.)-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types